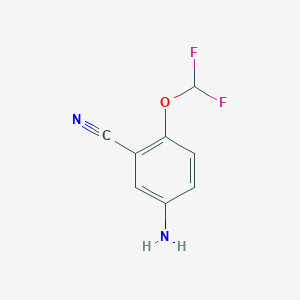
5-Amino-2-(difluoromethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(difluoromethoxy)benzonitrile: is an organic compound with the molecular formula C8H6F2N2O It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 5-position and a difluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(difluoromethoxy)benzonitrile typically involves the following steps:
Nitration: The starting material, 2-(difluoromethoxy)benzonitrile, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can undergo further reduction reactions to modify the difluoromethoxy group.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of modified difluoromethoxy derivatives.
Substitution: Formation of acylated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-(difluoromethoxy)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of difluoromethoxy and amino groups on biological systems. It can be used in the development of new biochemical assays and probes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials to impart unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(difluoromethoxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, while the amino group can form hydrogen bonds with biological targets, enhancing binding affinity.
Comparison with Similar Compounds
5-Amino-2-fluorobenzonitrile: Similar structure but with a single fluorine atom instead of a difluoromethoxy group.
2-Amino-5-(trifluoromethoxy)benzonitrile: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
5-Amino-2-methoxybenzonitrile: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness: 5-Amino-2-(difluoromethoxy)benzonitrile is unique due to the presence of both an amino group and a difluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6F2N2O |
|---|---|
Molecular Weight |
184.14 g/mol |
IUPAC Name |
5-amino-2-(difluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)13-7-2-1-6(12)3-5(7)4-11/h1-3,8H,12H2 |
InChI Key |
OYMSMYHISWFOSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


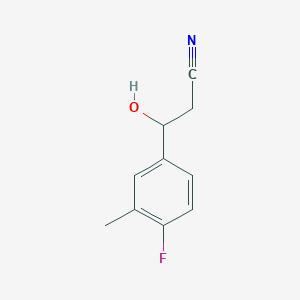
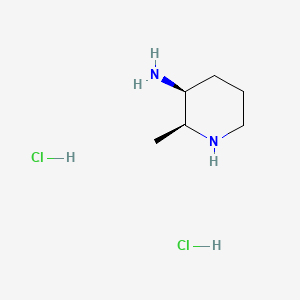
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
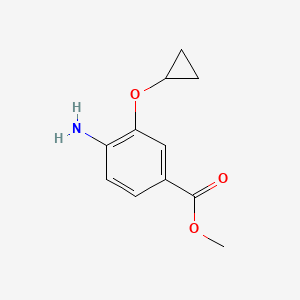
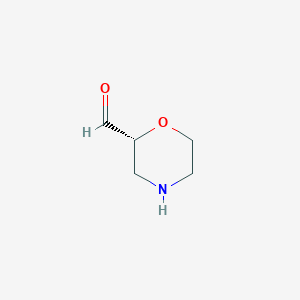
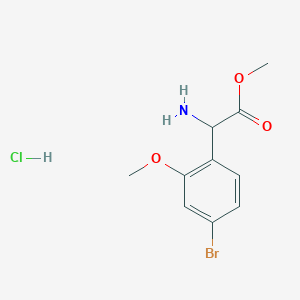
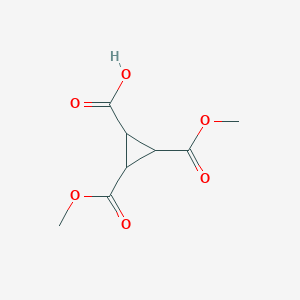
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B13512126.png)
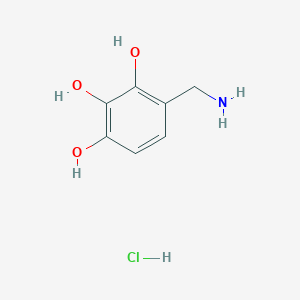
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)

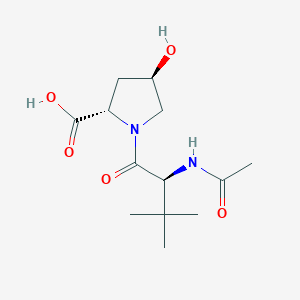
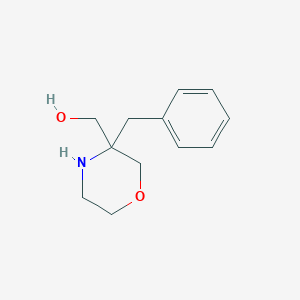
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanol](/img/structure/B13512172.png)
